3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid is an organic compound characterized by the presence of an iodophenyl group attached to an oxazole ring, which in turn is connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 2-iodophenylboronic acid and a suitable oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective and scalable reagents and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group or other derivatives.
Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions, often in the presence of a base.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl-oxazole carboxylic acids depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology:
Biological Probes: Utilized in the development of biological probes for imaging and diagnostic purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Industry:
Material Science: Explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl group can facilitate binding through halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
- 3-(2-Bromophenyl)-1,2-oxazole-5-carboxylic acid
- 3-(2-Chlorophenyl)-1,2-oxazole-5-carboxylic acid
- 3-(2-Fluorophenyl)-1,2-oxazole-5-carboxylic acid
Comparison:
- Uniqueness: The presence of the iodine atom in 3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability enhance its ability to participate in halogen bonding, making it particularly useful in applications requiring strong and specific interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2353786-01-1 |
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Molecular Formula |
C10H6INO3 |
Molecular Weight |
315.06 g/mol |
IUPAC Name |
3-(2-iodophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |
InChI Key |
OQNIJFSSTWOMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)I |
Purity |
95 |
Origin of Product |
United States |
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